(3-Methyl-5-propoxyphenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

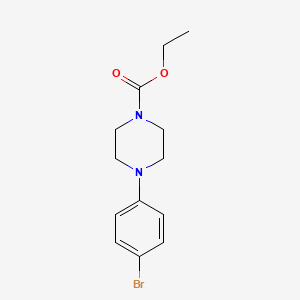

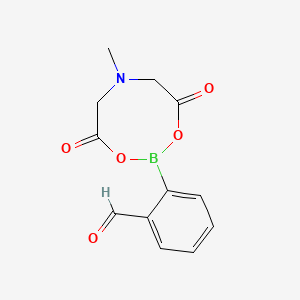

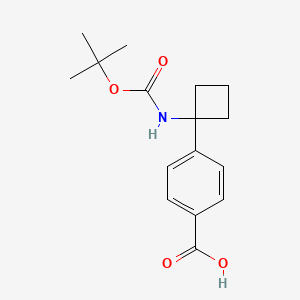

“(3-Methyl-5-propoxyphenyl)boronic acid” is a boronic acid compound with the CAS Number: 1256346-06-1 . Its molecular formula is C10H15BO3 and it has a molecular weight of 194.04 . It is typically stored at room temperature under an inert atmosphere . The compound is solid in its physical form .

Synthesis Analysis

Boronic acids, including “(3-Methyl-5-propoxyphenyl)boronic acid”, are generally synthesized using well-known and relatively simple methods . They can be used as building blocks and synthetic intermediates . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .

Molecular Structure Analysis

The InChI code for “(3-Methyl-5-propoxyphenyl)boronic acid” is 1S/C10H15BO3/c1-3-4-14-10-6-8(2)5-9(7-10)11(12)13/h5-7,12-13H,3-4H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.

Chemical Reactions Analysis

Boronic acids, including “(3-Methyl-5-propoxyphenyl)boronic acid”, are known for their ability to form reversible covalent interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This property makes them useful in various sensing applications .

Physical And Chemical Properties Analysis

“(3-Methyl-5-propoxyphenyl)boronic acid” is a solid compound . It is typically stored at room temperature under an inert atmosphere . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Applications De Recherche Scientifique

Design and Discovery of Boronic Acid Drugs

Research on boronic acids has expanded significantly, with applications ranging from synthetic development to materials and notably, drug discovery. Boronic acids, including (3-Methyl-5-propoxyphenyl)boronic acid, have become increasingly important in medicinal chemistry due to their potential to enhance the potency of drugs and/or improve their pharmacokinetic profiles. This has led to the approval of several boronic acid drugs by regulatory bodies such as the FDA and Health Canada, with many more in clinical trials. The unique properties of boronic acids, such as their ability to form stable covalent bonds with biomolecules, make them a valuable tool in the design of new therapeutic agents (Plescia & Moitessier, 2020).

Boron in Seawater Desalination

Boronic acids play a crucial role in environmental and material sciences, particularly in the removal of boron from seawater. This is critical for seawater desalination processes, where boron needs to be efficiently removed to make water safe for drinking. The unique chemistry of boronic acids allows for the effective removal of boron species, contributing significantly to the development of more efficient and cost-effective desalination technologies (Tu, Nghiem, & Chivas, 2010).

Boron in Plant Nutrition

The application of boronic acids extends into agriculture, particularly in the study of plant boron nutrition. Boronic acids are used in developing controlled environments for studying the essential role of boron in plant growth and development. This research has led to a deeper understanding of how plants absorb and utilize boron, contributing to the development of more effective fertilization strategies to enhance crop yield and quality (Asad et al., 2004).

Electrochemical Biosensors Based on Boronic Acids

Boronic acids are instrumental in the development of electrochemical biosensors for detecting various biomolecules, including sugars and glycated hemoglobin. These sensors exploit the ability of boronic acids to bind selectively to diol-containing compounds, enabling the non-enzymatic sensing of glucose and other important biomarkers. This area of research holds great potential for improving the management of diseases like diabetes through more accessible and accurate monitoring of blood glucose levels (Wang et al., 2014).

Boron-Containing Compounds in Antifungal Applications

Boron's unique properties have made it a key element in the development of new antifungal agents. Boronic acids and their derivatives have shown promising results in inhibiting the growth of various fungal pathogens, offering new avenues for treating fungal infections. The research in this area highlights the potential of boron-containing compounds to serve as effective and innovative solutions for combating fungal diseases (Estevez-Fregoso et al., 2021).

Safety And Hazards

The safety information for “(3-Methyl-5-propoxyphenyl)boronic acid” indicates that it has some hazards associated with it . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Propriétés

IUPAC Name |

(3-methyl-5-propoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-3-4-14-10-6-8(2)5-9(7-10)11(12)13/h5-7,12-13H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIXETMMBNQDES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCCC)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681645 |

Source

|

| Record name | (3-Methyl-5-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methyl-5-propoxyphenyl)boronic acid | |

CAS RN |

1256346-06-1 |

Source

|

| Record name | Boronic acid, B-(3-methyl-5-propoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methyl-5-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B580860.png)

![Tert-butyl 4-[(2-methyl-1,3-benzothiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B580867.png)